molecular formula C24H38O2 B12654896 Ethyl docosa-4,8,12,15,19-pentaenoate CAS No. 95046-21-2

Ethyl docosa-4,8,12,15,19-pentaenoate

Cat. No.: B12654896
CAS No.: 95046-21-2
M. Wt: 358.6 g/mol
InChI Key: BKTFPFLATXHRMR-BBLDGAIDSA-N
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Description

Ethyl docosa-4,8,12,15,19-pentaenoate, also known as ethyl (4E,8E,12E,15E,19E)-docosa-4,8,12,15,19-pentaenoate, is a chemical compound with the molecular formula C24H38O2. It is an ester derived from docosapentaenoic acid, a polyunsaturated fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl docosa-4,8,12,15,19-pentaenoate can be synthesized through the esterification of docosapentaenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of ethanol and maintained at that temperature for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl docosa-4,8,12,15,19-pentaenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl docosa-4,8,12,15,19-pentaenoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl docosa-4,8,12,15,19-pentaenoate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific molecular targets, such as enzymes and receptors, to modulate cellular signaling pathways. Potential mechanisms include increased β-oxidation, inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity .

Comparison with Similar Compounds

Ethyl docosa-4,8,12,15,19-pentaenoate can be compared with other similar compounds, such as:

This compound is unique due to its specific structure and the balance of its double bonds, which confer distinct chemical and biological properties.

Properties

CAS No.

95046-21-2

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

ethyl (4E,8E,12E,15E,19E)-docosa-4,8,12,15,19-pentaenoate

InChI

InChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,9-10,12-13,16-17,20-21H,3-4,7-8,11,14-15,18-19,22-23H2,1-2H3/b6-5+,10-9+,13-12+,17-16+,21-20+

InChI Key

BKTFPFLATXHRMR-BBLDGAIDSA-N

Isomeric SMILES

CC/C=C/CC/C=C/C/C=C/CC/C=C/CC/C=C/CCC(=O)OCC

Canonical SMILES

CCC=CCCC=CCC=CCCC=CCCC=CCCC(=O)OCC

Origin of Product

United States

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